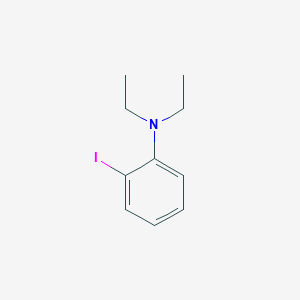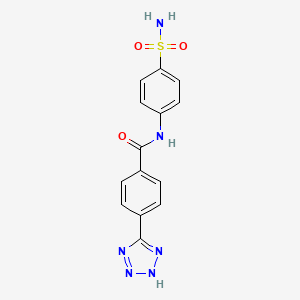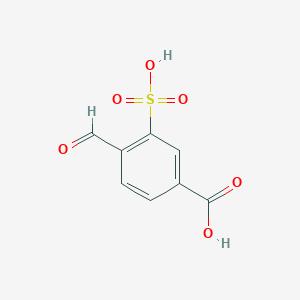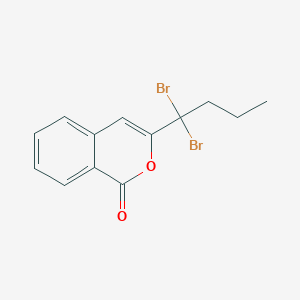
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a dibromobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides efficient bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can be used to modify the dibromobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2-Dibromo-3-chloropropane: Another dibromoalkane with similar reactivity but different applications.
1,1-Dibromo-2,2-dimethylcyclopropane: A structurally related compound with different chemical properties and uses.
Uniqueness
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is unique due to the presence of both a dibromobutyl group and a benzopyran ring, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
653597-75-2 |
|---|---|
分子式 |
C13H12Br2O2 |
分子量 |
360.04 g/mol |
IUPAC 名称 |
3-(1,1-dibromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
InChI 键 |
QIJMJBZCGWRVCT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


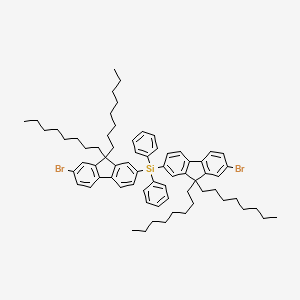


![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
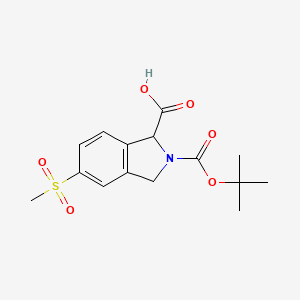
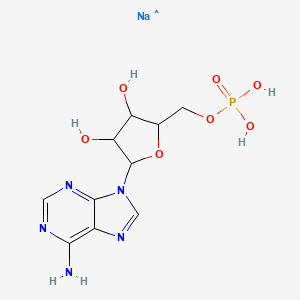


![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
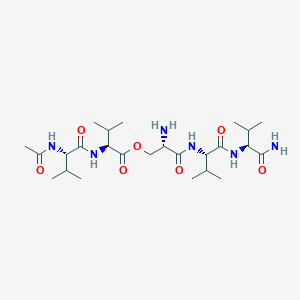
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
